molecular formula C18H27ClN2O3 B2432965 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride CAS No. 1396748-40-5

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride

Cat. No.: B2432965
CAS No.: 1396748-40-5
M. Wt: 354.88
InChI Key: GWCWWWPLONISJP-UHFFFAOYSA-N
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Description

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit protein kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and pharmacological properties. Its ability to inhibit protein kinases and modulate cellular processes sets it apart from other similar compounds .

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.ClH/c1-2-23-17-6-4-3-5-15(17)18(22)20-11-9-19(10-12-20)13-16(21)14-7-8-14;/h3-6,14,16,21H,2,7-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCWWWPLONISJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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